1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1019474-96-4
VCID: VC2910794
InChI: InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3
SMILES: CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine

CAS No.: 1019474-96-4

Cat. No.: VC2910794

Molecular Formula: C14H14FNO

Molecular Weight: 231.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine - 1019474-96-4

Specification

CAS No. 1019474-96-4
Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
IUPAC Name 1-(3-fluoro-4-phenoxyphenyl)ethanamine
Standard InChI InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3
Standard InChI Key NQRARIZCGBWPGN-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N
Canonical SMILES CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N

Introduction

Chemical Identity and Nomenclature

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is a fluorinated aromatic amine with several identifiers in chemical databases and literature. The compound possesses a phenoxy group and a fluorine substituent on the phenyl ring, which significantly influence its chemical behavior and reactivity profiles.

Identifiers and Naming Conventions

The compound is primarily recognized through the following identifiers:

ParameterIdentifier
CAS Registry Number1019474-96-4
Molecular FormulaC₁₄H₁₄FNO
IUPAC Name1-(3-fluoro-4-phenoxyphenyl)ethanamine
Standard InChIKeyNQRARIZCGBWPGN-UHFFFAOYSA-N
PubChem Compound ID43189203

The compound can also be referred to as 1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine, which emphasizes the position of the amine group attached to the ethan-1-yl moiety . This precise nomenclature is crucial for accurate database searching and chemical inventory management in research settings.

Physical and Chemical Properties

The physical and chemical properties of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine determine its behavior in chemical reactions, storage requirements, and handling considerations.

Fundamental Physical Properties

PropertyValue
Molecular Weight231.26 g/mol
Physical StateSolid (at standard conditions)
Recommended StorageRoom temperature
ClassificationAromatic amine
Product FamilyBuilding Blocks

These physical properties guide researchers in handling and utilizing the compound effectively in laboratory settings .

Structural Characteristics

The compound features several key structural elements that contribute to its chemical properties:

  • An aromatic ring system with a fluoro substituent at position 3

  • A phenoxy group at position 4 of the phenyl ring

  • An amino group attached to the ethyl carbon

  • The chiral center at the carbon bearing the amino group

This unique arrangement of functional groups contributes to the compound's potential for multiple interaction points in biological systems and its versatility in synthetic applications.

Structural Representation and Characterization

The structural details of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine can be represented through various chemical notations that facilitate its identification in chemical databases and literature.

Chemical Structure Representations

The compound's structure can be represented through several standardized chemical notations:

Notation TypeRepresentation
SMILESCC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N
InChIInChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3
Canonical SMILESCC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N

These representations are essential for computational chemistry, database searches, and structure-property relationship studies .

Analytical Characterization

The compound can be characterized using various analytical techniques. Among these, mass spectrometry provides valuable information about the molecule's behavior under different ionization conditions:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺232.11322152.0
[M+Na]⁺254.09516165.3
[M+NH₄]⁺249.13976160.5
[M+K]⁺270.06910157.9
[M-H]⁻230.09866156.0
[M+Na-2H]⁻252.08061160.9
[M]⁺231.10539155.1
[M]⁻231.10649155.1

These predicted collision cross-section values are particularly useful for analytical method development and compound identification in complex mixtures .

Synthesis and Production Methods

The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine typically involves multiple reaction steps designed to construct the core structure and introduce the key functional groups in the correct positions.

Related Compound Synthesis

Understanding the synthesis of related compounds provides insight into potential synthetic routes. For instance, 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 142070-24-4), which is likely a precursor to the amine through reductive amination, represents an important intermediate in the synthetic pathway .

Applications and Research Significance

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine has several significant applications across scientific disciplines, particularly in drug discovery and materials science.

Pharmaceutical Applications

The compound serves as an important building block in medicinal chemistry for several reasons:

  • The fluorine substituent enhances metabolic stability and can modify the lipophilicity of resulting drug candidates

  • The phenoxy linkage provides conformational flexibility and potential binding sites for target proteins

  • The primary amine group allows for further functionalization through various reactions including amide formation, reductive amination, and alkylation

These properties make it valuable in the design and synthesis of potential therapeutic agents targeting various disease pathways.

Materials Science Applications

In materials science, the compound's unique structural features contribute to its utility in developing new materials with specialized properties:

  • The aromatic system with electron-donating and electron-withdrawing groups creates interesting electronic properties

  • The potential for further functionalization allows incorporation into polymers and other advanced materials

  • The fluorine substituent may influence the thermal and chemical stability of resulting materials

Future Research Directions

Research on 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine continues to evolve, with several promising directions for future investigation.

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